Boromycin
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Overview
Description
Boromycin is a bactericidal polyether-macrolide antibiotic . It was initially isolated from Streptomyces antibioticus and is notable for being the first natural product found to contain the element boron . It is effective against most Gram-positive bacteria, but is ineffective against Gram-negative bacteria .
Synthesis Analysis
The total synthesis of Boromycin has been reported in the Journal of the American Chemical Society . The biosynthesis of Boromycin has also been studied .Molecular Structure Analysis
Boromycin has a complex molecular structure with the formula C45H74BNO15 . Its molecular weight is 879.88 g/mol . The structure includes a boron atom, which is unusual for organic compounds .Chemical Reactions Analysis
Boromycin is known to act as an ionophore for potassium ions . It has been suggested that it could be involved in other chemical reactions, but more research is needed in this area .Physical And Chemical Properties Analysis
Boromycin is a solid compound . Its physical and chemical properties are influenced by its complex molecular structure .Scientific Research Applications
Antimycobacterial Properties : Boromycin shows potent inhibitory effects against mycobacterial growth, including Mycobacterium tuberculosis. It exhibits strong bactericidal activity against both growing and non-growing drug-tolerant persister bacilli of mycobacteria. The mechanism involves rapid loss of membrane potential, reduction in intracellular ATP levels, and leakage of cytoplasmic protein. Notably, it acts as a potassium ionophore, and its antimycobacterial activity can be blocked by the addition of KCl. Furthermore, its cytotoxicity and haemolytic activity are low, making it a selective agent against mycobacteria with little resistance observed (Moreira, Aziz, & Dick, 2016).
Antiplasmodial Activity : Boromycin has been identified as highly potent against Plasmodium falciparum and Plasmodium knowlesi. It rapidly kills asexual stages of these species at low concentrations, including multidrug-resistant strains. Additionally, it is active against stage V gametocytes of P. falciparum. Unlike other antimalarial antibiotics, boromycin does not target the apicoplast, and its antiplasmodial activity is not fully explained by its ionophoric activity on potassium channels (de Carvalho et al., 2022).
Anti-HIV Properties : Boromycin exhibits strong inhibitory activity against HIV-1 replication in vitro. The suggested mechanism involves blocking a later stage of HIV infection, potentially impacting the maturity step of HIV replication (Kohno et al., 1996).
Chiral Selector in Capillary Electrophoresis : Boromycin has been used as a chiral selector in capillary electrophoresis for enantiomeric discrimination of selected chiral primary amines. Its application in a non-aqueous background electrolyte based on methanol provides effective separation of enantiomers (Maier et al., 2012).
Anti-Toxoplasma and Anti-Cryptosporidium Activity : Boromycin shows potent inhibitory activity against intracellular proliferation of Toxoplasma gondii and Cryptosporidium parvum. It exhibits a high selectivity for the parasites over their host cells, suggesting its potential as a new drug candidate for treating toxoplasmosis and cryptosporidiosis (Abenoja, Cotto-Rosario, & O’Connor, 2021).
Influence on Ca2+ Homeostasis : Boromycin has been found to affect the Ca2+ homeostasis in both excitable and non-excitable cells, indicating its potential utility in studies related to cellular ion transport and signaling processes (Lakatoš et al., 2002).
Safety And Hazards
properties
IUPAC Name |
[(2R)-1-[(1R)-1-[(1R,5S,7E,11S,13S,16R,17R,24S,25R,27R,31R,33S,36R)-11,31-dihydroxy-12,12,16,25,32,32,36-heptamethyl-3,22-dioxo-4,18,20,23,26,37,38,40,41-nonaoxa-19-boranuidaheptacyclo[17.17.1.11,33.12,19.113,17.124,27.017,21]hentetracont-7-en-5-yl]ethoxy]-3-methyl-1-oxobutan-2-yl]azanium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H73BNO15/c1-24(2)36(47)39(50)54-27(5)30-16-12-11-13-17-32(48)42(7,8)34-21-19-26(4)45(57-34)38-41(52)56-31-23-29(53-28(31)6)15-14-18-33(49)43(9,10)35-22-20-25(3)44(58-35)37(40(51)55-30)59-46(60-38,61-44)62-45/h11-12,24-38,48-49H,13-23,47H2,1-10H3/q-1/p+1/b12-11+/t25-,26-,27-,28-,29-,30+,31+,32+,33-,34+,35+,36-,37?,38?,44+,45+,46?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBFYEMEQCZLJL-XURNZCJASA-O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]123OC4C(=O)OC(CC=CCCC(C(C5CCC(C(O1)(O5)C(O2)C(=O)OC6CC(CCCC(C(C7CCC(C4(O3)O7)C)(C)C)O)OC6C)C)(C)C)O)C(C)OC(=O)C(C(C)C)[NH3+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-]123OC4C(=O)O[C@@H](C/C=C/CC[C@@H](C([C@@H]5CC[C@H]([C@@](O1)(O5)C(O2)C(=O)O[C@H]6C[C@@H](CCC[C@H](C([C@@H]7CC[C@H]([C@@]4(O3)O7)C)(C)C)O)O[C@@H]6C)C)(C)C)O)[C@@H](C)OC(=O)[C@@H](C(C)C)[NH3+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H74BNO15 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10896996 |
Source
|
Record name | Boromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10896996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
879.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R)-1-[(1R)-1-[(1R,5S,7E,11S,13S,16R,17R,24S,25R,27R,31R,33S,36R)-11,31-dihydroxy-12,12,16,25,32,32,36-heptamethyl-3,22-dioxo-4,18,20,23,26,37,38,40,41-nonaoxa-19-boranuidaheptacyclo[17.17.1.11,33.12,19.113,17.124,27.017,21]hentetracont-7-en-5-yl]ethoxy]-3-methyl-1-oxobutan-2-yl]azanium | |
CAS RN |
34524-20-4 |
Source
|
Record name | Boromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10896996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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